![molecular formula C13H20BNO3 B2534158 [3-Amino-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol CAS No. 2377611-36-2](/img/structure/B2534158.png)
[3-Amino-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol
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Overview
Description
“[3-Amino-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol” is a chemical compound with the molecular formula C13H20BNO3 . It is related to 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline, which has the molecular formula C12H18BNO2 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For example, 4-(Diphenylamino)phenylboronic acid pinacol ester, an aryl boronic acid ester, is used in organic synthesis . It can be used in the transition metal-catalyzed Suzuki-Miyaura cross-coupling reaction due to its low toxicity and unique reactivity .Molecular Structure Analysis
The molecular structure of similar compounds has been studied using techniques such as single crystal X-ray diffraction . Theoretical calculations can also be performed using software packages like Gaussian09 .Chemical Reactions Analysis
Compounds with boronic acid pinacol ester functional groups are ideal for Suzuki cross-coupling reactions to extend the size of the structure . They can also be used in protodeboronation .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For example, 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline has a density of 1.1±0.1 g/cm3, a boiling point of 351.2±25.0 °C at 760 mmHg, and a flash point of 166.2±23.2 °C .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of “[3-Amino-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol”:
Organic Synthesis
This compound is widely used as an intermediate in organic synthesis. The boronic ester group is particularly valuable in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of complex organic molecules . This makes it a crucial building block in the development of pharmaceuticals, agrochemicals, and advanced materials.
Pharmaceutical Development
In pharmaceutical research, boronic acid derivatives, including this compound, are explored for their potential as enzyme inhibitors. They can inhibit proteasomes and other enzymes, making them candidates for anticancer and antimicrobial drugs . The compound’s structure allows it to interact with biological targets effectively, providing a basis for drug design and development.
Biological Probes
The compound can be used as a fluorescent probe due to its boronic ester group, which can interact with various biomolecules. This interaction can be utilized to detect sugars, hydrogen peroxide, and other analytes in biological systems . Such probes are valuable in diagnostic applications and biochemical research.
Material Science
In material science, this compound can be used to create polymers and other materials with unique properties. The boronic ester group can form reversible covalent bonds, which are useful in designing self-healing materials and responsive polymers . These materials have applications in coatings, adhesives, and smart materials.
Chemical Biology
In chemical biology, this compound can be used to study the interactions between small molecules and biological systems. Its boronic ester group allows it to bind to specific biomolecules, facilitating the study of biochemical pathways and molecular mechanisms. This can lead to a better understanding of biological processes and the development of new therapeutic strategies.
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Safety and Hazards
Future Directions
properties
IUPAC Name |
[3-amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BNO3/c1-12(2)13(3,4)18-14(17-12)10-6-5-9(8-16)7-11(10)15/h5-7,16H,8,15H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DENSCZYUVRVCAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)CO)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[3-Amino-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol |
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